7-Hydroxy Coumarin-13C6

Analytical Chemistry LC-MS/MS Quantification Stable Isotope Labeling

Accurate LC-MS/MS quantification of 7-hydroxycoumarin in complex biological matrices demands an internal standard that co-elutes perfectly with the analyte. Deuterated analogs often suffer from retention time shifts and H/D exchange, compromising data integrity. - 7-Hydroxy Coumarin-13C6 eliminates chromatographic shift, ensuring identical ionization and matrix effect correction. - +6 Da mass shift provides a clean, interference-free signal for robust GLP-compliant PK/TK and DMPK studies. - High isotopic enrichment supports precise quantification of phase II metabolites (glucuronide and sulfate conjugates).

Molecular Formula C9H6O3
Molecular Weight 168.098
CAS No. 1189992-05-9
Cat. No. B564262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Coumarin-13C6
CAS1189992-05-9
Synonyms7-Hydroxy-2H-1-benzopyran-2-one-13C6;  7-Hydroxy-2-chromenone-13C6;  7-Oxycoumarin-13C6;  Hydrangin-13C6;  Hydrangine-13C3;  NSC 19790-13C6;  Skimmetin-13C6;  Skimmetine-13C6;  Umbelliferone-13C6; 
Molecular FormulaC9H6O3
Molecular Weight168.098
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)O
InChIInChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1+1,3+1,5+1,6+1,7+1,8+1
InChIKeyORHBXUUXSCNDEV-AMPMUIAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Coumarin-13C6 (CAS 1189992-05-9) as a Stable Isotope-Labeled Analytical Standard


7-Hydroxy Coumarin-13C6 (Umbelliferone-13C6) is a carbon-13 labeled analog of the naturally occurring coumarin metabolite, 7-hydroxycoumarin [1]. With a molecular formula of C₃¹³C₆H₆O₃ and a molecular weight of 168.10 g/mol, it features six ¹³C atoms incorporated into the coumarin core [2]. This compound is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 7-hydroxycoumarin and its metabolites in complex biological matrices .

Why Unlabeled 7-Hydroxycoumarin or Deuterated Analogs Cannot Substitute 7-Hydroxy Coumarin-13C6 in Critical Analytical Workflows


In quantitative LC-MS/MS, the use of an ideal internal standard is paramount to correct for matrix effects, sample preparation variability, and ionization fluctuations. Unlabeled 7-hydroxycoumarin is analytically indistinguishable from the endogenous analyte, making it unusable as an internal standard [1]. While deuterium-labeled (e.g., -d5) analogs are commonly used, they can suffer from deuterium-hydrogen exchange or chromatographic isotope effects (retention time shift) that compromise quantification accuracy [2]. 7-Hydroxy Coumarin-13C6, bearing a ¹³C₆ label, offers a solution that is structurally identical but with a distinct +6 Da mass shift, ensuring co-elution with the target analyte while providing a clean, interference-free signal in the mass spectrometer. This directly impacts data reliability for pharmacokinetic studies, metabolic flux analysis, and clinical diagnostics .

Quantitative Evidence for Selecting 7-Hydroxy Coumarin-13C6 over Alternative Internal Standards


Superior Mass Spectrometry Performance: +6 Da Mass Shift of 7-Hydroxy Coumarin-13C6 vs. +5 Da Shift of Deuterated Analogs

7-Hydroxy Coumarin-13C6 provides a nominal mass increase of +6 Da over the unlabeled compound, compared to the +5 Da shift provided by deuterium-labeled (-d5) analogs . This larger mass difference minimizes potential isotopic overlap between the internal standard and the analyte, particularly for analytes with complex isotopic distributions or when measuring metabolites. Furthermore, ¹³C-labeled compounds do not exhibit the chromatographic retention time shifts often observed with deuterated internal standards, ensuring identical matrix effects for both standard and analyte [1].

Analytical Chemistry LC-MS/MS Quantification Stable Isotope Labeling

High Isotopic Enrichment (≥98% ¹³C₆) of 7-Hydroxy Coumarin-13C6 Ensures Minimal Cross-Contribution

Vendor specifications indicate a typical isotopic enrichment of ≥98% for the ¹³C₆ label in 7-Hydroxy Coumarin-13C6 . This high level of enrichment ensures that the contribution of the internal standard signal to the analyte channel (and vice versa) is below the 5% threshold typically required for bioanalytical method validation [1]. In contrast, lower-purity unlabeled or partially labeled standards can introduce significant bias, leading to inaccurate concentration calculations.

Isotopic Purity Quantitative Accuracy Method Validation

Validated Use of 7-Hydroxycoumarin as a Probe Substrate for Phase II Metabolism (UGT and SULT) Across Multiple Species

7-Hydroxycoumarin (the unlabeled parent) is a well-established probe substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). A study by Wang et al. (2005) quantified the formation of 7-HC-glucuronide and 7-HC-sulfate in liver matrices from human, dog, monkey, rat, and mouse using LC-MS/MS [1]. The use of 7-Hydroxy Coumarin-13C6 as an internal standard in such assays enables the precise, cross-species comparison of enzyme activities, which is essential for selecting appropriate preclinical models in drug development [2].

Drug Metabolism Phase II Enzymes Species Comparison

Optimal Application Scenarios for 7-Hydroxy Coumarin-13C6 in Research and Development


Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

7-Hydroxy Coumarin-13C6 is the ideal internal standard for quantifying the parent drug, 7-hydroxycoumarin, and its major phase II metabolites (glucuronide and sulfate conjugates) in plasma, urine, and tissue homogenates from animal models [1]. The high isotopic enrichment and +6 Da mass shift ensure accurate quantification over a wide dynamic range, meeting the stringent requirements for GLP-compliant PK/TK studies. Its use mitigates matrix effects commonly encountered in biological fluids, leading to more reliable exposure data .

In Vitro Drug-Drug Interaction (DDI) Screening for UGT and SULT Enzymes

In pharmaceutical development, 7-hydroxycoumarin is a standard probe for UGT and SULT activity. By utilizing 7-Hydroxy Coumarin-13C6 as the internal standard in LC-MS/MS assays, researchers can precisely measure the inhibition or induction of these phase II enzymes by new chemical entities [1]. This enables early identification of potential DDIs and supports the selection of lead candidates with favorable drug metabolism and pharmacokinetic (DMPK) profiles. The method is applicable across human, rat, mouse, dog, and monkey liver matrices, facilitating cross-species extrapolation .

Clinical Bioanalysis and Therapeutic Drug Monitoring (TDM)

For clinical trials involving coumarin-derived therapeutics or in cases where 7-hydroxycoumarin serves as a biomarker, 7-Hydroxy Coumarin-13C6 provides the analytical specificity and sensitivity required for robust bioanalysis in human plasma and urine [1]. The absence of a chromatographic shift, a common pitfall with deuterated internal standards, ensures that the standard and analyte experience identical ionization conditions, leading to highly reproducible and accurate patient data .

Development and Validation of Robust LC-MS/MS Methods

Analytical laboratories developing new quantitative methods for coumarins or structurally related compounds can use 7-Hydroxy Coumarin-13C6 to benchmark and validate their assays [1]. Its well-defined isotopic purity and consistent performance serve as a gold standard for evaluating method recovery, matrix effects, and precision, thereby accelerating method development and transfer to QC environments .

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